molecular formula C14H16N4O2S B2429536 (E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide CAS No. 1211957-10-6

(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2429536
CAS No.: 1211957-10-6
M. Wt: 304.37
InChI Key: GTAFFINCZDFQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-21(20,10-8-12-5-2-1-3-6-12)15-11-14-17-16-13-7-4-9-18(13)14/h1-3,5-6,8,10,15H,4,7,9,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAFFINCZDFQFH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NN=C(N2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound, also known as EN300-26614160 or Z2865985663, is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target in the treatment of various diseases.

Biochemical Pathways

The inhibition of RIPK1 affects the necroptotic pathway. Necroptosis is a critical pathway involved in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. By inhibiting RIPK1, the compound can potentially mitigate these conditions.

Result of Action

The inhibition of RIPK1 by the compound leads to a decrease in necroptotic activity. This results in a reduction of cell death, which can potentially alleviate symptoms and progression of diseases associated with necroptosis.

Biological Activity

The compound (E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide is a member of the pyrrolo-triazole family, which has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 1211957-10-6
  • Molecular Formula : C₁₄H₁₆N₄O₂S
  • Molecular Weight : 304.37 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of the pyrrolo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer properties. A representative compound from this family demonstrated potent activity against various cancer cell lines through mechanisms involving necroptosis inhibition.

Table 1: Summary of Anticancer Activity

CompoundCell Lines TestedIC₅₀ (µM)Mechanism of Action
Compound 26Human and Mouse Cells0.5 - 1.5Inhibition of RIPK1
This compoundVarious Cancer LinesTBDTBD

The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death associated with inflammation and cancer progression. Molecular docking studies suggest that this compound binds effectively to the allosteric site of RIPK1, thus blocking its activity and promoting cell survival in cancerous tissues .

Study 1: In Vitro Efficacy

A study published in Molecular Design evaluated a series of pyrrolo-triazole derivatives for their ability to inhibit necroptosis in vitro. The findings revealed that compound 26 exhibited remarkable anti-necroptotic activity in human and mouse cellular assays. The study emphasized the importance of structural modifications in enhancing biological activity and specificity towards RIPK1 inhibition .

Study 2: Pharmacokinetics

Pharmacokinetic evaluations conducted on selected compounds revealed favorable absorption profiles when administered orally. The studies highlighted that modifications to the triazole ring significantly influenced bioavailability and metabolic stability, making these compounds promising candidates for further development as therapeutic agents against cancer and inflammatory diseases .

Q & A

Basic Research Questions

Synthesis Optimization and Reaction Conditions Q: What experimental design considerations are critical for optimizing the synthesis of (E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide? A: Key factors include solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 0°C for sensitive steps), and stoichiometric ratios of precursors like pyrazole and sulfonamide derivatives. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) improves yield and purity, as demonstrated in analogous triazole-thiadiazine syntheses .

Structural Confirmation Techniques Q: How can researchers confirm the structural integrity of this compound and its intermediates? A: Use multimodal analytical techniques:

  • NMR Spectroscopy : Confirm proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm, pyrrolo-triazole protons at δ 6.0–7.5 ppm).
  • IR Spectroscopy : Validate functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹).
  • Mass Spectrometry : Verify molecular weight (e.g., HRMS for exact mass).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and tautomeric forms .

Pharmacological Assessment Strategies Q: What methodologies are recommended for preliminary pharmacological evaluation of this compound? A: Conduct in silico studies using tools like SwissADME to predict lipophilicity (LogP), solubility, and drug-likeness (e.g., Lipinski’s Rule of Five). Compare parameters with reference drugs (e.g., celecoxib for COX-2 inhibition potential). Follow with in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines) to validate computational predictions .

Advanced Research Questions

Resolving Data Contradictions in Biological Activity Q: How should researchers address discrepancies between predicted (in silico) and observed (in vitro/in vivo) biological activities? A: Re-evaluate structural assumptions (e.g., tautomerism in the triazole ring, as seen in thione-thiol equilibria ). Use molecular dynamics simulations to assess binding mode stability. Validate with isotopic labeling or site-directed mutagenesis in target proteins .

Impact of Tautomerism on Bioactivity Q: How might tautomeric forms of the pyrrolo-triazole moiety influence the compound’s interaction with biological targets? A: Thione-thiol tautomerism (e.g., in triazole-thiadiazine analogs) alters electron distribution, affecting hydrogen bonding and π-π stacking. Use spectroscopic titration (UV-Vis, fluorescence) to identify dominant tautomers under physiological conditions .

Addressing Solubility Limitations Q: What strategies can improve aqueous solubility without compromising bioactivity? A: Synthesize salt forms (e.g., sodium or trifluoroacetate derivatives) or employ prodrug design (e.g., esterification of sulfonamide). Use co-solvency (PEG-400/water) or nanoparticle encapsulation for in vivo testing .

Mechanistic Studies for Target Engagement Q: How can researchers elucidate the mechanism of action for this compound in complex biological systems? A: Combine kinetic binding assays (SPR, ITC) with cryo-EM or X-ray crystallography of ligand-target complexes. For sulfonamide derivatives, probe interactions with cysteine residues via thiol-trapping experiments .

Synergistic Effects with Co-Administered Drugs Q: What experimental frameworks are suitable for studying synergistic effects with other therapeutics? A: Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Optimize molar ratios via factorial design. Validate with transcriptomics/proteomics to identify overlapping pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.